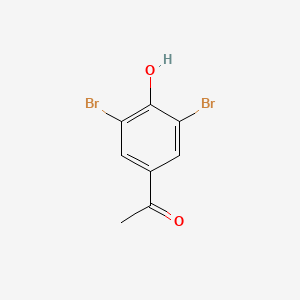

3',5'-Dibromo-4'-hydroxyacetophenone

Description

Significance of Halogenation in Organic Compounds for Biological Activity

Halogenation, the process of incorporating halogen atoms into organic compounds, is a pivotal strategy in medicinal chemistry for enhancing the therapeutic properties of drug candidates. nih.gov The introduction of halogens such as fluorine, chlorine, bromine, or iodine can profoundly alter a molecule's physicochemical characteristics. taylorandfrancis.com These alterations often lead to improved bioactivity, bioavailability, membrane permeability, and stability. taylorandfrancis.com

The strategic placement of a halogen atom can enhance a drug's binding affinity to its target receptor. This is achieved through steric and electron-withdrawing effects, as well as the formation of specific, directional interactions known as "halogen bonds". nih.govmdpi.com These bonds can be crucial for the selectivity and potency of a therapeutic agent. nih.gov Furthermore, halogenation can influence a compound's metabolic profile, potentially blocking sites susceptible to metabolic degradation and thereby extending the drug's duration of action. nih.gov It is estimated that a third of drugs currently in clinical trials are halogenated, underscoring the importance of this chemical modification in modern drug discovery. nih.gov

Bromination, a specific type of halogenation, involves replacing a hydrogen atom with bromine. Compared to chlorination, bromination is often more selective, particularly with saturated hydrocarbons and aromatic compounds. Brominated compounds serve as valuable intermediates in chemical synthesis and are utilized in various medicinal applications.

Overview of Acetophenone (B1666503) Derivatives as Pharmacological Scaffolds

Acetophenone and its derivatives represent a class of simple ketones that serve as versatile and valuable scaffolds in the design and synthesis of new pharmacological agents. nih.govnih.gov These compounds are not only used as precursors in the synthesis of more complex drugs but some also possess inherent biological activities. nih.govnih.gov The acetophenone core structure is found in several approved drugs, including the antidepressant bupropion (B1668061) and the appetite suppressant amfepramone. nih.gov

The chemical tractability of the acetophenone structure allows for a wide range of modifications, enabling chemists to fine-tune the molecule's properties to achieve desired biological effects. nih.gov Researchers have developed numerous acetophenone derivatives with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, analgesic, and antimicrobial properties. nih.govacgpubs.org For example, certain hydroxyacetophenones have shown potential as anti-inflammatory and antiasthmatic agents, while others exhibit antifungal activity. acgpubs.org Chalcones, which are synthesized from acetophenones and benzaldehyde (B42025) derivatives, are a prominent class of compounds extensively studied for their diverse biological potential, including antibacterial, antifungal, and antimalarial activities. nih.govacs.org

Contextualization of 3',5'-Dibromo-4'-hydroxyacetophenone within This Class of Compounds

This compound is an important organic intermediate that combines the structural features of both a halogenated phenol (B47542) and an acetophenone. Its synthesis is typically achieved through the bromination of p-hydroxyacetophenone. chemicalbook.comchemdad.com As a member of the halogenated acetophenone class, it serves as a key building block for creating more complex molecules with potential therapeutic value.

The compound itself has been investigated for its biological activities. Studies have indicated that this compound exhibits anticancer properties, showing an ability to inhibit the growth of cancer cells in culture while not affecting normal cells. biosynth.com Furthermore, its structural motif is incorporated into other synthesized compounds to explore their therapeutic potential. For instance, it has been used to create enone derivatives with antibacterial and other biological activities, as well as bis-Schiff base derivatives that have shown in vitro inhibitory activity against phosphodiesterase (PDE) enzymes. researchgate.netnih.gov

Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 2887-72-1 | biosynth.comsigmaaldrich.comfishersci.ca |

| Molecular Formula | C₈H₆Br₂O₂ | biosynth.comfishersci.ca |

| Molecular Weight | 293.94 g/mol | biosynth.comfishersci.ca |

| Melting Point | 182-187 °C | chemicalbook.comsigmaaldrich.com |

| Boiling Point | 337.7±42.0 °C (Predicted) | chemicalbook.com |

| Density | 1.936±0.06 g/cm³ (Predicted) | chemicalbook.com |

| pKa | 5.11±0.23 (Predicted) | chemicalbook.com |

| Appearance | White to Almost white powder/crystal | chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

1-(3,5-dibromo-4-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O2/c1-4(11)5-2-6(9)8(12)7(10)3-5/h2-3,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNWPTJSBHHIXLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C(=C1)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70183071 | |

| Record name | 1-(3,5-Dibromo-4-hydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70183071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2887-72-1 | |

| Record name | 3′,5′-Dibromo-4′-hydroxyacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2887-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,5-Dibromo-4-hydroxyphenyl)ethan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002887721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2887-72-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41698 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3,5-Dibromo-4-hydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70183071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3,5-dibromo-4-hydroxyphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.865 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3′,5′-Dibromo-4′-hydroxyacetophenone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BD3UAE9GSQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Strategic Approaches to the Synthesis of 3',5'-Dibromo-4'-hydroxyacetophenone

The construction of the this compound molecule can be achieved through several strategic routes, primarily involving the direct modification of a readily available precursor.

The most common and direct method for synthesizing this compound is through the electrophilic aromatic substitution of 4-hydroxyacetophenone. The activating and ortho-, para-directing nature of the hydroxyl group facilitates the introduction of two bromine atoms onto the aromatic ring at the positions ortho to the hydroxyl group (positions 3' and 5').

Several eco-friendly methods have been developed for this nuclear bromination. One approach involves the reaction of 4-hydroxyacetophenone with a combination of ammonium (B1175870) bromide (NH₄Br) and Oxone® (potassium peroxymonosulfate) in methanol (B129727). jocpr.com Another reported green method uses ammonium bromide and ammonium persulfate ((NH₄)₂S₂O₈) under aqueous grinding conditions. jocpr.com These reactions lead to the exclusive formation of the nuclear-brominated product, this compound, avoiding bromination of the side chain. jocpr.com A more traditional method involves reacting p-hydroxyacetophenone with elemental bromine in an alkaline medium. researchgate.net

Table 1: Direct Bromination Methods for 4-hydroxyacetophenone

| Reagents | Conditions | Product | Reference |

|---|---|---|---|

| NH₄Br, Oxone® | Methanol | This compound | jocpr.com |

| NH₄Br, (NH₄)₂S₂O₈ | Aqueous grinding | This compound | jocpr.com |

| Bromine (Br₂) | Alkaline conditions | This compound | researchgate.net |

An alternative to direct bromination involves a multi-step synthesis starting from a different precursor. One plausible, though less direct, pathway is the Fries rearrangement of a suitably substituted phenyl acetate (B1210297). fishersci.canih.gov This synthetic strategy would begin with the bromination of phenol (B47542) to yield 2,6-dibromophenol. The subsequent acetylation of 2,6-dibromophenol, for instance with acetic anhydride, would produce 2,6-dibromophenyl acetate.

The key step in this sequence is the Fries rearrangement of 2,6-dibromophenyl acetate. This reaction, typically catalyzed by a Lewis acid like aluminum chloride (AlCl₃), involves the intramolecular acyl migration from the phenolic ester to the aromatic ring. fishersci.canih.gov The rearrangement would yield the target molecule, this compound. While more circuitous than direct bromination of 4-hydroxyacetophenone, this route demonstrates the versatility of classic organic reactions in constructing substituted aromatic ketones.

Derivatization and Analog Synthesis from this compound

This compound serves as a versatile intermediate for the synthesis of various derivatives, including esters, chalcones, and other enones.

The phenolic hydroxyl group of this compound can be readily converted into an ester. The synthesis of its acetate ester, 3',5'-Dibromo-4'-acetoxyacetophenone, can be achieved through standard acetylation procedures. A typical method involves reacting this compound with acetic anhydride, often in the presence of a base like pyridine (B92270) or a catalytic amount of acid. This reaction replaces the acidic proton of the hydroxyl group with an acetyl group, yielding the corresponding ester. This transformation is analogous to the synthesis of other substituted phenylacetates from their respective phenols. fishersci.ca

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important synthetic intermediates. They are commonly synthesized via the Claisen-Schmidt condensation, which is a base-catalyzed reaction between an acetophenone (B1666503) derivative and an aromatic aldehyde. nih.govorgsyn.org

The synthesis can proceed from 4'-hydroxyacetophenone (B195518) itself, which is condensed with various benzaldehyde (B42025) derivatives to produce a wide array of hydroxychalcones. However, for the synthesis of brominated chalcones, this compound is used as the ketone starting material. In this reaction, this compound is treated with a substituted aromatic aldehyde in the presence of a strong base, such as potassium hydroxide (B78521) (KOH), in a polar solvent like ethanol. The base deprotonates the α-carbon of the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol (B89426) adduct yields the α,β-unsaturated ketone system characteristic of chalcones.

The synthesis of 3,5-dibromo-4-hydroxyphenyl enones is effectively achieved using the Claisen-Schmidt condensation as described for chalcones. fishersci.ca Research has detailed the synthesis of a series of these enones by reacting this compound with different substituted aromatic aldehydes. The reaction conditions typically involve stirring the reactants with potassium hydroxide in ethanol, leading to the formation of the target enone derivatives.

Table 2: Examples of Synthesized 3,5-dibromo-4-hydroxyphenyl enones

| Aldehyde Reactant | Resulting Enone Product Name | Reference |

|---|---|---|

| Benzaldehyde | 1-(3,5-Dibromo-4-hydroxyphenyl)-3-phenylprop-2-en-1-one | |

| 4-Chlorobenzaldehyde | 1-(3,5-Dibromo-4-hydroxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one | |

| 4-Methoxybenzaldehyde | 1-(3,5-Dibromo-4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |

| 4-Nitrobenzaldehyde | 1-(3,5-Dibromo-4-hydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one | |

| Cinnamaldehyde | 1-(3,5-Dibromo-4-hydroxyphenyl)-5-phenylpenta-2,4-dien-1-one |

This synthetic flexibility allows for the creation of a library of enone compounds with varied substituents on the second aromatic ring, starting from the common this compound precursor.

Comparative Analysis of Synthetic Yields and Efficiency

A comparative analysis of the different synthetic methods for producing this compound reveals significant variations in yields and reaction conditions. The choice of brominating agent and solvent system plays a crucial role in the efficiency of the synthesis.

The traditional method involving the direct bromination of 4-hydroxyacetophenone using molecular bromine in dilute acetic acid has been reported to produce yields ranging from 62% to as high as 94%. cbijournal.comchemdad.com The variation in these yields is likely attributable to differences in reaction parameters such as the concentration of acetic acid, reaction temperature, and reaction time, although specific details for each yield are not always consistently reported in the literature. While capable of high yields, this method involves the use of hazardous and difficult-to-handle liquid bromine.

More contemporary and often more environmentally benign methods have been developed. One such method employs a combination of ammonium bromide and an oxidizing agent, Oxone®, in a mixture of methanol and water. This approach has been reported to provide a high yield of this compound. cbijournal.com For a similar nuclear bromination reaction on a related substrate, a yield of 90% has been documented, highlighting the efficiency of this method. cbijournal.com This system avoids the use of liquid bromine, offering a safer and more convenient alternative.

Another established method involves the use of N-bromosuccinimide (NBS) as the brominating agent. NBS is a solid reagent that is easier and safer to handle than liquid bromine. The synthesis of this compound can be achieved via the bromination of 4-hydroxyacetophenone using NBS, sometimes in the presence of a catalyst such as LiClO₄-SiO₂. cbijournal.comchemdad.com While this method is known, specific yield data for the synthesis of this particular compound using NBS is not always readily available in comparative studies, making a direct efficiency comparison challenging without further specific research data.

A less common approach involves an aerobic oxidation reaction using a biomimetic oxidant. However, this method has been reported to result in a relatively low yield of approximately 10%.

The following interactive data table provides a comparative overview of the different synthetic methodologies.

| Starting Material | Brominating Agent | Solvent/Catalyst | Reaction Conditions | Reported Yield (%) | Reference |

| 4-Hydroxyacetophenone | Bromine (Br₂) | Dilute Acetic Acid | Not specified | 62-94 | cbijournal.comchemdad.com |

| 4-Hydroxyacetophenone | Ammonium Bromide / Oxone® | Methanol / Water | Not specified | High Yield | cbijournal.com |

| 4-Hydroxyacetophenone | N-Bromosuccinimide (NBS) | LiClO₄-SiO₂ | Not specified | Not specified | cbijournal.comchemdad.com |

| 4-Hydroxyacetophenone | Aerobic Oxidation | Biomimetic Oxidant | Not specified | ~10 | |

| 2,4-Dihydroxyacetophenone | Brominating Agent | Ethanol / Acetic Acid / Phosphoric Acid | 50-70 °C, 1-5 h | 80-86 | nih.gov |

Note: The synthesis using 2,4-dihydroxyacetophenone produces a related but different compound (3,5-dibromo-2,4-dihydroxyacetophenone) and is included for methodological comparison.

Biological Activities and Pharmacological Potential

Antimicrobial Efficacy

The antimicrobial profile of 3',5'-Dibromo-4'-hydroxyacetophenone and its derivatives has been a subject of scientific investigation, revealing a spectrum of activity against different classes of microorganisms.

While comprehensive studies detailing the specific antibacterial activity of this compound are not extensively available in recent literature, the examination of structurally related compounds provides valuable insights into its potential antibacterial effects. The presence of bromine atoms on a phenolic structure is a key feature often associated with antimicrobial activity.

Specific minimum inhibitory concentration (MIC) values for this compound against Gram-positive bacteria are not readily found in contemporary research. However, studies on other brominated phenolic compounds have demonstrated notable efficacy. For instance, the compound 2-(3',5'-dibromo-2'-methoxyphenoxy)-3,5-dibromophenol, which also contains a dibrominated phenolic moiety, has been shown to be highly active against Staphylococcus aureus, with a reported MIC of 1 μg/mL. nih.gov This suggests that the dibromophenol structure is a potent pharmacophore against this Gram-positive pathogen. Chalcone (B49325) derivatives synthesized from 4-hydroxyacetophenone have also shown good antibacterial activity against S. aureus. researchgate.net

Similar to the Gram-positive data, specific studies on the activity of this compound against Gram-negative bacteria are limited. Context can be drawn from related molecules. The aforementioned compound, 2-(3',5'-dibromo-2'-methoxyphenoxy)-3,5-dibromophenol, was also found to be active against the Gram-negative bacterium Pseudomonas aeruginosa, with an MIC of 4 μg/mL. nih.gov This indicates that brominated phenolic structures may possess a broad spectrum of antibacterial activity. In contrast, some derivatives of 4-hydroxycoumarin, another class of phenolic compounds, showed no activity against P. aeruginosa. nih.gov

Table 1: Antibacterial Activity of a Structurally Related Dibromophenol Compound Note: The following data is for 2-(3',5'-dibromo-2'-methoxyphenoxy)-3,5-dibromophenol and is provided for contextual purposes only, as specific data for this compound was not available.

| Bacterial Strain | Gram Type | Reported MIC (μg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus | Gram-Positive | 1 | nih.gov |

| Pseudomonas aeruginosa | Gram-Negative | 4 | nih.gov |

| Bacillus subtilis | Gram-Positive | 1 | nih.gov |

| Streptococcus pneumoniae | Gram-Positive | 8 | nih.gov |

| Listeria monocytogenes | Gram-Positive | 8 | nih.gov |

Bacterial biofilms pose a significant challenge in clinical and industrial settings. frontiersin.org The ability of a compound to inhibit biofilm formation is a crucial aspect of its antimicrobial potential. While no specific studies on the biofilm-inhibiting properties of this compound have been identified, phenolic compounds, in general, are known to interfere with biofilm formation. frontiersin.org The mechanisms often involve the disruption of quorum sensing, the cell-to-cell communication system that regulates biofilm development. nih.gov Natural extracts rich in polyphenols have demonstrated the ability to reduce bacterial adhesion and downregulate genes related to virulence and biofilm formation in pathogens like P. aeruginosa. nih.gov Given its phenolic structure, it is plausible that this compound could exhibit anti-biofilm properties, though dedicated research is required to confirm this.

The antifungal properties of this compound are more clearly documented, primarily in patent literature. A 1976 patent discloses its utility as a potent fungicide for industrial applications. google.com The compound was found to be effective in inhibiting the growth of fungi responsible for the degradation and disfigurement of various materials. google.com

According to the findings, this compound is particularly useful for:

Paint Preservation : It acts as a fungicide in both solvent-thinned and water-thinned paints, preventing fungal degradation during storage and protecting the resulting paint films from fungal growth and disfigurement. google.com

Protection of Polymeric Materials : The compound can be incorporated into various organic polymeric materials to protect them from fungal deterioration. google.com

Industrial Process Protection : It is effective in controlling fungal growth in industrial materials such as wood chips, wet lap or sheet pulp, and mulch paper. google.com

Table 2: Documented Antifungal Applications of this compound

| Application Area | Reported Efficacy | Reference |

|---|---|---|

| Paint and Paint Films | Inhibits fungi causing degradation and disfigurement. | google.com |

| Wood Pulp and Paper | Inhibits fungi that cause decay, staining, and odors. | google.com |

| Leather Finishing | Reduces fungal growth to substantially zero when added to finishing materials. | google.com |

| Polymeric Organic Compositions | Protects materials like alkyd resins from fungal degradation. | google.com |

The precise mechanism of antimicrobial action for this compound has not been fully elucidated in the available literature. However, based on its chemical structure and the known mechanisms of similar compounds, a few hypotheses can be proposed.

The antimicrobial activity of phenolic compounds is often attributed to their ability to disrupt microbial cell membranes, leading to the leakage of intracellular components and eventual cell death. The lipophilic nature of the brominated benzene (B151609) ring would facilitate its interaction with the lipid bilayer of the cell membrane.

Furthermore, the hydroxyl group can act as a protonophore, disrupting the proton motive force across the membrane, which is essential for ATP synthesis and other vital cellular processes. The presence of electron-withdrawing bromine atoms can increase the acidity of the phenolic proton, potentially enhancing this effect. It has been noted in the synthesis of related compounds that the electron density in the aromatic ring is a critical factor for reactivity, which may also translate to biological activity. zenodo.org For some phenolic compounds, the mechanism also involves the inhibition of microbial enzymes and interference with nucleic acid synthesis. researchgate.net

Antibacterial Activity Spectrum and Potency

Antioxidant Properties

Detailed studies measuring the antioxidant potential of this compound are not found in the reviewed scientific literature.

Anti-inflammatory Effects

Investigations into the anti-inflammatory effects of this compound are not available in the reviewed scientific literature.

Other Reported Biological Activities (e.g., herbicidal, fungicidal, insecticidal, animal health)

A search of the available scientific literature did not reveal any documented studies or reports concerning the herbicidal, fungicidal, insecticidal, or specific animal health applications of this compound.

Structure Activity Relationship Sar Studies

Impact of Bromine Substitution on Biological Activity

The presence and positioning of bromine atoms on the phenyl ring are dominant factors in the bioactivity of 3',5'-Dibromo-4'-hydroxyacetophenone. These large, electronegative halogens significantly influence the molecule's electronic distribution, lipophilicity, and steric profile, which are crucial for its interaction with biological macromolecules.

The spatial arrangement of the substituents on the acetophenone (B1666503) ring gives rise to isomers with markedly different biological activities. A key comparison is between this compound and its positional isomer, 3',5'-Dibromo-2'-hydroxyacetophenone. Research has demonstrated that the placement of the hydroxyl group is a critical determinant of fungicidal efficacy. Dihalo-substituted acetophenones where the hydroxyl group is at the 4'-position (para) are effective fungicides. In contrast, isomers with the hydroxyl group at the 2'-position (ortho) have been shown to be substantially less effective as fungicides. google.com This highlights the critical importance of the para-hydroxyl configuration for this specific biological activity.

| Compound | Hydroxyl Group Position | Reported Fungicidal Activity |

|---|---|---|

| This compound | 4' (para) | Effective google.com |

| 3',5'-Dibromo-2'-hydroxyacetophenone | 2' (ortho) | Much less effective google.com |

The identity of the halogen atoms at the 3' and 5' positions also modulates biological activity. When comparing this compound with its chlorinated analog, 3',5'-Dichloro-4'-hydroxyacetophenone, both compounds have been identified as effective fungicides. google.com They are particularly useful for industrial applications, such as preserving paints and protecting wood pulp from fungal degradation. google.com While both the dibromo- and dichloro-analogs show significant fungicidal properties, the specific choice between them can depend on factors like the target organism and application matrix. The similarity in activity suggests that the presence of bulky, electron-withdrawing groups at the 3' and 5' positions is a key requirement for this activity, with both bromine and chlorine satisfying this condition effectively.

| Compound | Halogen Substituent | Reported Fungicidal Use |

|---|---|---|

| This compound | Bromine | Effective in paints and wood pulp google.com |

| 3',5'-Dichloro-4'-hydroxyacetophenone | Chlorine | Effective in paints and wood pulp google.com |

Role of the Hydroxyl Group in Pharmacological Efficacy

The phenolic hydroxyl group at the 4'-position is not merely a positional placeholder; it is a crucial functional component for pharmacological efficacy. Its ability to act as a hydrogen bond donor is paramount. Studies on related 4-hydroxyphenyl ketone-based compounds have confirmed the important role of hydrogen bonding interactions in the inhibition of enzymes. researchgate.net The phenolic moiety is a common feature in many compounds with potent biological activities, including antimicrobial and antioxidant effects. nih.gov The acidic nature of the phenolic proton and its ability to engage in hydrogen bonding with amino acid residues in an enzyme's active site or other biological receptors can anchor the molecule in a specific orientation, facilitating a biological response. The significantly lower fungicidal activity of the 2'-hydroxy isomer further underscores the critical role of the 4'-hydroxyl's position in enabling these productive molecular interactions. google.com

Significance of the Acetophenone Moiety in Bioactivity

The acetophenone moiety, consisting of a carbonyl group and a methyl group, is fundamental to the molecule's reactivity and biological function. The carbonyl group makes the adjacent carbon electrophilic, rendering it susceptible to nucleophilic attack, which is a common mechanism in biochemical reactions. studyraid.com Furthermore, the broader class of compounds known as enones, which feature an α,β-unsaturated carbonyl system and include derivatives of acetophenone, are recognized as important Michael acceptors and constitute a class of biologically active compounds. asianpubs.org The acetophenone framework serves as a versatile scaffold in medicinal chemistry. It is a common starting material for the synthesis of more complex, biologically active molecules like chalcones, which have shown a wide range of pharmacological activities. researchgate.netresearchgate.net The interaction of the carbonyl group itself with receptor substances has been noted as significant in other contexts, suggesting its potential to form key binding interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For acetophenone derivatives, QSAR studies have been instrumental in identifying the key physicochemical properties that govern their antibacterial effects. nih.gov

A study on 20 acetophenone derivatives against various bacteria developed robust QSAR models. nih.gov These models revealed that the antibacterial activity was predominantly influenced by a combination of descriptors:

Spatial descriptors: Related to the three-dimensional shape and volume of the molecule.

Electronic descriptors: Such as dipole moment, which describes the polarity of the molecule.

Topological descriptors: Which quantify aspects of molecular structure like branching and connectivity.

The statistical validity of these models was confirmed with high correlation coefficients (r² values ranging from 0.76 to 0.91) and cross-validated r² values (q² from 0.56 to 0.85). nih.gov Such models allow for the prediction of the biological activity of new, unsynthesized compounds, thereby guiding the design of more potent antibacterial agents. imist.maimrpress.com The findings indicate that properties like hydrophobicity and electronic features are critical for the antibacterial action of substituted acetophenones. nih.gov

| QSAR Model Parameters | Findings for Acetophenone Derivatives | Reference |

|---|---|---|

| Key Descriptor Types | Spatial, Electronic, Topological | nih.gov |

| Correlation Coefficient (r²) | 0.76 - 0.91 | nih.gov |

| Cross-validated r² (q²) | 0.56 - 0.85 | nih.gov |

| Primary Application | Predicting antibacterial activity | nih.gov |

Structural Modifications and Derivative Optimization for Enhanced Bioactivity

The this compound scaffold is a valuable starting point for chemical synthesis to create derivatives with enhanced or novel biological activities. By modifying the core structure, researchers can fine-tune its properties to improve potency and selectivity.

One successful strategy involves using the acetophenone as a precursor to synthesize enones or chalcone-like molecules. The synthesis of various 3,5-dibromo-4-hydroxyphenyl enones has been reported, with subsequent biological evaluation revealing that some of these derivatives possess promising fungicidal and antibacterial activities. asianpubs.orgresearchgate.net This demonstrates that extending the conjugation of the carbonyl group can lead to enhanced bioactivity.

Another approach involves modifying the groups attached to the phenyl ring. Synthesizing derivatives of 4-hydroxyacetophenone has led to the development of novel compounds with significant antimicrobial activity against multidrug-resistant bacterial and fungal pathogens. nih.gov These modifications can involve adding different functional groups to the aromatic ring or altering the acetyl side chain to explore new interactions with biological targets. Such studies on derivative synthesis and evaluation are crucial for optimizing the therapeutic potential of the core 4-hydroxyphenyl ketone structure. researchgate.net

Molecular Mechanisms and Cellular Targets

Investigation of Receptor Binding and Enzyme Inhibition

Currently, there is a lack of specific studies detailing the receptor binding profile of 3',5'-Dibromo-4'-hydroxyacetophenone. However, the general class of phenolic compounds is known to interact with various receptors, and the halogenation of these compounds can influence their binding affinities.

| Enzyme | Inhibitor (Acetophenone Derivative) | Inhibition Constant (Ki) in µM |

|---|---|---|

| α-Glycosidase | Derivative 1 | 167.98 ± 25.06 |

| α-Glycosidase | Derivative 2 | 304.36 ± 65.45 |

| hCA I | Derivative 3 | 555.76 ± 56.07 |

| hCA I | Derivative 4 | 1043.66 ± 98.78 |

| hCA II | Derivative 5 | 598.63 ± 90.04 |

| hCA II | Derivative 6 | 945.76 ± 74.50 |

| AChE | Derivative 7 | 71.34 ± 11.25 |

| AChE | Derivative 8 | 143.75 ± 31.27 |

Data from a study on various acetophenone (B1666503) derivatives, not including this compound. nih.gov

Furthermore, studies on halophenols, a class to which this compound belongs, have revealed their potential as inhibitors of protein tyrosine kinases (PTKs). For example, certain chlorophenol compounds have shown strong inhibitory activities against PTKs, with IC50 values in the low micromolar range. nih.gov The substitution pattern and the nature of the halogen atom have been found to significantly influence the inhibitory potency. nih.gov

Signaling Pathway Modulation (e.g., NF-κB pathways)

The nuclear factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immune responses, and cell survival. Dysregulation of this pathway is implicated in various diseases. nih.gov While direct experimental evidence for the modulation of the NF-κB pathway by this compound is not available, studies on related bromophenols suggest a potential inhibitory role.

The activation of NF-κB involves the phosphorylation and subsequent degradation of its inhibitory protein, IκB, allowing the NF-κB dimer to translocate to the nucleus and activate gene transcription. nih.govreactome.org Some pyxinol derivatives have been shown to inhibit the lipopolysaccharide (LPS)-triggered phosphorylation of IκB and the p65 subunit of NF-κB in a dose-dependent manner. mdpi.com A structure-activity relationship study of cynaropicrin, a sesquiterpene lactone, and its derivatives also highlighted the importance of specific chemical features for NF-κB inhibition. nih.gov Given that bromophenols from marine sources have been reported to possess anti-inflammatory properties, it is plausible that this compound could exert similar effects through the modulation of the NF-κB pathway.

Advanced Analytical and Spectroscopic Characterization Methods for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of 3',5'-Dibromo-4'-hydroxyacetophenone. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is characterized by its simplicity, which directly reflects the molecule's symmetry.

Aromatic Protons (Ar-H): The two protons on the aromatic ring are chemically equivalent due to the symmetrical placement of the bromine atoms. They appear as a single sharp signal (singlet).

Methyl Protons (-CH₃): The three protons of the acetyl group's methyl moiety are also equivalent and give rise to a distinct singlet.

Hydroxyl Proton (-OH): The phenolic hydroxyl proton typically appears as a broad singlet, and its chemical shift can be concentration-dependent. This peak can be confirmed by D₂O exchange, where it disappears from the spectrum.

While specific spectral data for this exact compound is not widely published in the provided search results, a comparison with the parent compound, 4'-hydroxyacetophenone (B195518), is illustrative. 4'-Hydroxyacetophenone shows a more complex aromatic region with two doublets, corresponding to the four non-equivalent aromatic protons. chemicalbook.com The substitution with two bromine atoms in this compound simplifies this pattern to a single peak.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms and information about their electronic environment.

Carbonyl Carbon (C=O): The ketone carbonyl carbon is typically observed in the downfield region of the spectrum (around 190-200 ppm).

Aromatic Carbons: Due to symmetry, four distinct signals are expected for the six aromatic carbons. These include the carbon bearing the hydroxyl group (C-OH), the two carbons bonded to bromine (C-Br), the two carbons adjacent to the acetyl group, and the carbon attached to the acetyl group.

Methyl Carbon (-CH₃): The methyl carbon of the acetyl group appears as a single peak in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table is predictive, based on the analysis of related structures.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~ 8.0 | Singlet | Ar-H |

| ¹H | ~ 2.6 | Singlet | -COCH₃ |

| ¹H | Variable (broad) | Singlet | -OH |

| ¹³C | ~ 198 | Singlet | C=O |

| ¹³C | ~ 155 | Singlet | C-OH |

| ¹³C | ~ 138 | Singlet | C-H |

| ¹³C | ~ 132 | Singlet | C-COCH₃ |

| ¹³C | ~ 110 | Singlet | C-Br |

| ¹³C | ~ 27 | Singlet | -CH₃ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups present in this compound. The IR spectrum reveals characteristic absorption bands corresponding to the vibrations of specific bonds.

Key expected absorption bands include:

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the phenolic hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding.

C=O Stretching: A strong, sharp absorption band is expected in the range of 1650-1680 cm⁻¹ due to the stretching vibration of the conjugated ketone carbonyl group.

C=C Stretching: Aromatic ring C=C stretching vibrations typically appear as one or more bands in the 1450-1600 cm⁻¹ region.

C-Br Stretching: The carbon-bromine bond stretching vibration is expected to produce a signal in the lower frequency (fingerprint) region, typically between 500 and 600 cm⁻¹.

Analysis of the parent molecule, 4'-hydroxyacetophenone, shows characteristic peaks for the hydroxyl and carbonyl groups, which would also be present in its dibrominated derivative, along with the additional C-Br signal. chemicalbook.comnist.gov

Table 2: Characteristic IR Absorption Frequencies for this compound This table is predictive, based on the analysis of related structures.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Phenolic Hydroxyl | O-H stretch | 3200 - 3600 (broad) |

| Ketone Carbonyl | C=O stretch | 1650 - 1680 (strong, sharp) |

| Aromatic Ring | C=C stretch | 1450 - 1600 |

| Carbon-Bromine | C-Br stretch | 500 - 600 |

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. When coupled with Gas Chromatography (GC-MS), it also serves as an excellent tool for separation and identification of components in a mixture, as well as assessing purity.

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be a key identifier. Due to the presence of two bromine atoms, this peak will exhibit a characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion will appear as a triplet of peaks at m/z values corresponding to [M]⁺, [M+2]⁺, and [M+4]⁺, with a relative intensity ratio of approximately 1:2:1. Given the molecular weight of 293.94 g/mol , these peaks would be centered around this value. chemicalbook.com

Common fragmentation patterns in the mass spectrum would likely involve the loss of a methyl group ([M-15]⁺) to form a stable acylium ion, and the subsequent loss of a carbonyl group ([M-15-28]⁺).

GC-MS analysis is suitable for this compound, as indicated by suppliers who use GC to determine its purity (>97.0%). tcichemicals.comtcichemicals.comtcichemicals.com In a GC-MS experiment, the compound would first be separated from any impurities on a GC column before entering the mass spectrometer for detection and identification. This is particularly useful for monitoring the synthesis of the compound, which can be prepared via the bromination of 4-hydroxyacetophenone. chemdad.com

Chromatographic Techniques for Purification and Analysis (e.g., Column Chromatography, HPLC)

Chromatographic methods are essential for the purification and analytical assessment of this compound.

Column Chromatography: For the purification of the crude product after synthesis, column chromatography is a standard method. rsc.org A silica (B1680970) gel stationary phase is typically employed, with a mobile phase consisting of a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate (B1210297). The separation is based on the differential adsorption of the compound and impurities to the silica gel. The polarity of the solvent mixture is optimized to achieve efficient separation.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique for assessing the purity of this compound and for analytical separations. A reverse-phase (RP) HPLC method is commonly used for compounds of this nature. sielc.comsielc.com

Stationary Phase: A non-polar C18 (octadecylsilyl) column is a typical choice.

Mobile Phase: A mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is used as the mobile phase. sielc.com An acid, such as phosphoric acid or formic acid (for MS compatibility), is often added to the mobile phase to ensure the phenolic hydroxyl group remains protonated, leading to sharper peaks. sielc.comsielc.com

Detection: A UV detector is commonly used, as the aromatic ring and carbonyl group are strong chromophores.

This technique is scalable and can be adapted for preparative separation to isolate the pure compound or its impurities. sielc.comsielc.comsielc.com

Crystallographic Studies

Crystallographic studies, primarily using X-ray diffraction, provide definitive information about the three-dimensional arrangement of atoms and molecules in the solid state. While a specific crystal structure for this compound was not found in the search results, analysis of closely related structures allows for a well-founded prediction of its crystalline properties.

Studies on other o-hydroxyacetophenone derivatives and dibrominated phenolic compounds reveal that the crystal packing is heavily influenced by a network of intermolecular interactions. rsc.orgresearchgate.net For this compound, the following interactions would be expected to play a crucial role in forming the supramolecular assembly:

Hydrogen Bonding: Strong O-H···O hydrogen bonds between the phenolic hydroxyl group and the carbonyl oxygen of an adjacent molecule are highly probable, leading to the formation of chains or dimers.

Halogen Bonding: The bromine atoms can act as halogen bond donors, interacting with the carbonyl oxygen or other electronegative atoms.

π–π Stacking: The aromatic rings can engage in π–π stacking interactions, further stabilizing the crystal lattice. researchgate.net

The analysis of a crystal structure of the related compound, 1-(3,5-dibromo-2,4-dihydroxyphenyl)ethanone, confirms the importance of such intermolecular forces in defining the solid-state structure. researchgate.net Techniques like Hirshfeld surface analysis can be employed to visualize and quantify these diverse intermolecular contacts. rsc.org

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This technique is instrumental in drug discovery for predicting the binding affinity and interaction mode of a ligand with the active site of a protein.

While no specific molecular docking studies were identified for 3',5'-Dibromo-4'-hydroxyacetophenone, research on other phenolic compounds demonstrates their potential as inhibitors for various protein targets. For instance, in silico studies on phenolic compounds like resveratrol, quercetin, and hydroxytyrosol (B1673988) have been conducted to investigate their inhibitory effects on enzymes such as inducible nitric oxide synthase (iNOS). chemmethod.com In such a study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB), and the ligand's structure is prepared using chemical software. Docking software, such as AutoDock Vina, is then used to predict the binding energy and interactions. chemmethod.com

For this compound, a hypothetical docking study could involve a target protein implicated in a disease pathway where phenolic compounds are known to be active. The results would typically be presented in a table summarizing the binding affinity and the specific amino acid residues involved in the interaction.

Table 1: Illustrative Molecular Docking Results for Phenolic Compounds against iNOS

| Compound | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues |

| Quercetin | -10.6 | (Data not available in source) |

| 6-Gingerol | -8.6 | (Data not available in source) |

| Resveratrol | -7.8 | (Data not available in source) |

| Hydroxytyrosol | -6.2 | (Data not available in source) |

This table is illustrative and based on findings for other phenolic compounds as specific data for this compound is not available. chemmethod.com

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (e.g., electron density) of many-body systems, particularly atoms, molecules, and the condensed phases. DFT is a popular method for calculating properties like molecular energies, electronic states, and reaction energies. researchgate.net

Specific DFT calculations for this compound were not found in the reviewed literature. However, a study on the effects of bromine substitution on the electronic and structural properties of acetophenone (B1666503) provides insight into the likely impact of the dibromo substitution. researchgate.net Such calculations, often using functionals like B3LYP, can determine optimized molecular geometry, total energies, and frontier molecular orbitals (HOMO and LUMO). researchgate.netkoyauniversity.org The energy gap between HOMO and LUMO is a crucial parameter for assessing the chemical reactivity and stability of a molecule. koyauniversity.org The presence of electron-withdrawing bromine atoms on the phenyl ring is expected to lower the HOMO and LUMO energy levels. researchgate.net

Table 2: Example of DFT Calculated Properties for Bromoacetophenone Isomers

| Molecule | Total Energy (a.u.) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Acetophenone | -346.04 | -7.21 | -2.01 | 5.20 |

| o-bromoacetophenone | -350.33 | -7.32 | -2.20 | 5.12 |

| m-bromoacetophenone | -350.33 | -7.35 | -2.23 | 5.12 |

| p-bromoacetophenone | -350.33 | -7.32 | -2.23 | 5.09 |

This table is illustrative, showing data for mono-bromoacetophenones to demonstrate the type of information obtained from DFT calculations. researchgate.net Data for this compound is not available.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period, giving a view of the dynamic evolution of the system. MD simulations are valuable for studying the conformational changes of ligands and proteins and the stability of ligand-protein complexes over time. nih.gov

No specific MD simulation studies have been published for this compound. Generally, MD simulations are performed after molecular docking to validate the stability of the predicted binding pose. nih.gov The complex obtained from docking is placed in a simulated physiological environment (a box of water molecules with ions). The simulation tracks the atomic positions over time (e.g., nanoseconds), and the stability of the complex is assessed by analyzing parameters like the root-mean-square deviation (RMSD) of the protein and ligand. A stable RMSD trajectory suggests a stable binding complex.

Table 3: Illustrative Parameters from an MD Simulation

| System | Average RMSD of Protein (Å) | Average RMSD of Ligand (Å) | Key Stable Interactions |

| Protein-Ligand Complex | (e.g., 1.5 ± 0.3) | (e.g., 0.8 ± 0.2) | (e.g., Hydrogen bonds, hydrophobic contacts) |

This table is a generic representation of typical MD simulation output. Specific data for this compound is not available.

Pharmacophore Modeling for Drug Design

Pharmacophore modeling is a technique used in drug design to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that a molecule must possess to bind to a specific target receptor and exert a biological effect. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.

There are no pharmacophore models specifically developed based on this compound in the available literature. A pharmacophore model can be generated based on the structure of a known active ligand bound to its target protein. alfa-chemistry.com This structure-based approach identifies the key interaction points between the ligand and the protein. alfa-chemistry.com The resulting pharmacophore model can then be used as a 3D query to screen large compound libraries to identify novel molecules with the desired biological activity.

Table 4: Example of a Pharmacophore Model's Features

| Pharmacophoric Feature | Number of Features | Location/Interacting Residues |

| Hydrogen Bond Acceptor | (e.g., 2) | (e.g., Asp10, Ser52) |

| Hydrogen Bond Donor | (e.g., 1) | (e.g., Gln78) |

| Hydrophobic/Aromatic | (e.g., 3) | (e.g., Phe120, Trp150, Leu154) |

This table provides an example of the features that would constitute a pharmacophore model. This is for illustrative purposes only, as no such model for this compound was found.

Future Directions and Research Perspectives

Exploration of Novel Synthetic Pathways for Derivatization

The primary route for derivatizing 3',5'-Dibromo-4'-hydroxyacetophenone has traditionally been the Claisen-Schmidt condensation to yield chalcones and enones. nih.govresearchgate.net While effective, future research will likely focus on more modern and efficient synthetic strategies to expand the chemical diversity of its derivatives.

Modern Synthetic Methodologies:

Microwave-Assisted Synthesis: This technique has been shown to significantly reduce reaction times, from hours to minutes, and improve yields for the synthesis of chalcones and Mannich bases from hydroxyacetophenones. researchgate.netnih.govacgpubs.org Applying microwave irradiation to the synthesis of derivatives from this compound could lead to a more rapid and environmentally friendly production of compound libraries.

Ultrasound-Assisted Synthesis: Sonochemistry offers another green chemistry approach that can accelerate reactions and improve yields. rasayanjournal.co.in The application of ultrasound has been successful in the synthesis of highly functionalized acetophenone (B1666503) derivatives and could be a valuable tool for creating novel compounds from this compound. tsijournals.com

Multicomponent Reactions (MCRs): MCRs allow for the synthesis of complex molecules in a single step from three or more reactants, offering high atom economy and efficiency. drugbank.comnih.gov Exploring MCRs, such as the Biginelli or Hantzsch reactions, with this compound as a key building block could open avenues to novel heterocyclic scaffolds with unique biological properties. nih.gov

Flow Chemistry: Continuous flow synthesis provides excellent control over reaction parameters, leading to improved safety, scalability, and product consistency. capes.gov.brresearchgate.net This technology would be particularly advantageous for optimizing reaction conditions and for the large-scale production of promising drug candidates derived from this compound.

Discovery of Additional Biological Activities and Therapeutic Applications

Derivatives of this compound, particularly chalcones, have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, herbicidal, and insecticidal properties. researchgate.net Future research should aim to explore a wider range of therapeutic areas.

Potential Therapeutic Areas:

| Therapeutic Area | Rationale |

| Anticancer | Chalcones, as a class, are known to inhibit cancer cell growth. Investigating the anticancer potential of this compound derivatives against a panel of cancer cell lines is a promising avenue. eurekaselect.com |

| Anti-inflammatory | Certain acetophenone derivatives have shown anti-inflammatory activity. nih.gov Given the structural similarities, derivatives of this compound could be explored for their potential to modulate inflammatory pathways. |

| Neuroprotective | Some chalcones have been investigated for their effects on the central nervous system, including anti-anxiety and antidepressant-like activities. nih.gov This suggests that derivatives of this compound could be evaluated for their potential in treating neurodegenerative diseases and other neurological disorders. |

| Antiviral | The diverse biological activities of chalcones and other acetophenone derivatives suggest that they could also possess antiviral properties. Screening against a range of viruses could uncover new therapeutic leads. |

| Enzyme Inhibition | Chromone derivatives, which can be synthesized from chalcones, are known to inhibit various enzymes such as kinases and oxidoreductases. tsijournals.com This opens up the possibility of developing specific enzyme inhibitors from this compound. |

Development of Potent and Selective Therapeutic Agents

A critical aspect of future research will be the systematic development of derivatives of this compound into potent and selective therapeutic agents. This will involve detailed structure-activity relationship (SAR) studies and lead optimization.

Key Strategies:

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the core structure will be essential to understand how different functional groups influence biological activity. For instance, in chalcone (B49325) derivatives, modifications to both the A and B rings can significantly impact potency and selectivity. eurekaselect.comnih.gov Previous studies on brominated chalcones have indicated that the presence of bromine and methoxy (B1213986) substitutions can be beneficial for antibacterial activity. nih.gov

Lead Optimization: Once a lead compound with promising activity is identified, further chemical modifications will be necessary to improve its pharmacological profile, including potency, selectivity, and pharmacokinetic properties. This iterative process of design, synthesis, and testing is crucial for developing a successful drug candidate.

Computational Modeling: Molecular modeling and docking studies can provide valuable insights into the binding interactions between the synthesized compounds and their biological targets. This can help in the rational design of more potent and selective inhibitors.

In-depth Mechanistic Investigations of Bioactivity

Understanding the precise molecular mechanisms by which derivatives of this compound exert their biological effects is fundamental for their development as therapeutic agents.

Areas for Investigation:

Target Identification: A key priority is to identify the specific cellular and molecular targets of the most active compounds. This could involve techniques such as affinity chromatography, proteomics, and genetic screening.

Pathway Analysis: Once a target is identified, further studies will be needed to elucidate the downstream signaling pathways that are affected. This will provide a deeper understanding of the compound's mechanism of action. For example, some chalcones are known to inhibit the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammation and cancer. capes.gov.br

Enzyme Kinetics: For compounds that act as enzyme inhibitors, detailed kinetic studies will be necessary to determine the type of inhibition (e.g., competitive, non-competitive) and the inhibition constants (Ki).

Translational Research Considerations

The ultimate goal of this research is to translate promising laboratory findings into clinical applications. This will require a focus on several key translational research considerations.

Key Steps:

Preclinical In Vivo Studies: Compounds that show high potency and selectivity in vitro will need to be evaluated in animal models of disease to assess their efficacy and safety in a living organism.

Pharmacokinetics and Toxicology: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of lead compounds are essential. Furthermore, comprehensive toxicology studies are required to ensure the safety of any potential drug candidate before it can be considered for human trials.

Biomarker Development: Identifying biomarkers that can be used to monitor the therapeutic response to a new drug can greatly facilitate clinical trials and personalize treatment.

Q & A

Q. What are the common synthetic routes for 3',5'-Dibromo-4'-hydroxyacetophenone, and what critical parameters influence yield?

Methodological Answer: While direct synthesis protocols are not explicitly detailed in the provided evidence, bromination of 4'-hydroxyacetophenone is a plausible route. For analogous compounds (e.g., 4’-(2,4-Difluorophenoxy)acetophenone), halogenation reactions under controlled pH (3–6) and temperature are critical . Key steps include:

- Bromination : Use bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid or dichloromethane.

- Stoichiometry : Maintain a 2:1 molar ratio of bromine to substrate for di-substitution.

- Purification : Employ reduced-pressure distillation or recrystallization from ethanol/water mixtures .

Optimization Tip : Monitor reaction progress via TLC or HPLC to avoid over-bromination.

Q. How is this compound characterized to confirm structural integrity?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

- NMR Spectroscopy : Compare ¹H/¹³C NMR peaks to literature values (e.g., aromatic protons at δ 7.2–7.8 ppm for dibromo substitution) .

- Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ at m/z 308 (C₈H₆Br₂O₂).

- HPLC : Assess purity (>97% as per reagent-grade standards) using a C18 column with UV detection at 254 nm .

Note : Elemental analysis (C, H, Br) should align with theoretical values (±0.3%).

Q. What precautions are necessary for handling this compound in laboratory settings?

Methodological Answer: Refer to safety data sheets (SDS) for halogenated phenols:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Storage : Keep in amber glass bottles at 2–8°C under inert gas (Ar/N₂) to prevent photodegradation and oxidation .

Emergency Protocol : In case of skin contact, rinse with water for 15 minutes and seek medical attention if irritation persists .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound?

Methodological Answer: Discrepancies in reactivity (e.g., unexpected byproducts or kinetic variations) may arise from:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) vs. non-polar (toluene) alter reaction rates.

- Impurities : Trace metals (e.g., Fe³⁺) in reagents can catalyze side reactions. Validate reagent purity via ICP-MS .

- Reaction Monitoring : Use in situ FTIR or LC-MS to track intermediates and adjust conditions dynamically .

Case Study : Compare bromination efficiency under anhydrous vs. hydrated conditions to identify hydrolysis pathways.

Q. What role does this compound play in proteomics or enzyme inhibition studies?

Methodological Answer: The compound’s brominated aromatic structure makes it a candidate for:

- Photoaffinity Labeling : UV-induced crosslinking to study protein-ligand interactions.

- Enzyme Inhibition : Test inhibition of tyrosine kinases or phosphatases via competitive binding assays (IC₅₀ determination) .

Protocol : Pre-incubate the enzyme with 10–100 µM compound in Tris buffer (pH 7.4) and measure activity spectrophotometrically.

Q. How does the stability of this compound vary under different experimental conditions?

Methodological Answer: Stability studies should assess:

- Thermal Degradation : Heat at 40–100°C for 24–72 hours; analyze via HPLC for decomposition products (e.g., debromination).

- Photostability : Expose to UV light (254 nm) and monitor absorbance changes.

- pH Sensitivity : Test solubility and stability in buffers (pH 2–12). Acidic conditions may protonate the hydroxyl group, altering reactivity .

Key Finding : The compound is stable in dark, neutral conditions but degrades rapidly under UV light or strong bases.

Q. What analytical strategies are recommended for quantifying trace impurities in this compound?

Methodological Answer:

- GC-MS : Detect volatile impurities (e.g., residual solvents) with a DB-5MS column and He carrier gas.

- ICP-OES : Quantify heavy metals (e.g., Br⁻ byproducts) at detection limits <1 ppm.

- HPLC-DAD/ELSD : Resolve non-volatile impurities (e.g., mono-brominated isomers) using gradient elution .

Validation : Spike recovery tests (90–110%) ensure method accuracy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.